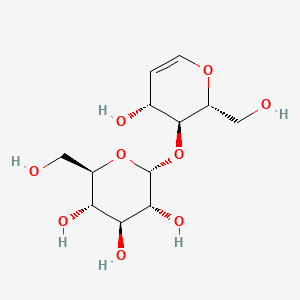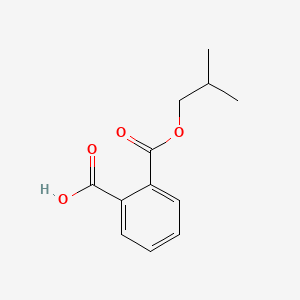
モノイソブチル フタレート
概要
説明
モノイソブチル フタル酸は、2-(イソブトキシカルボニル)安息香酸としても知られており、合成された工業用化合物です。これはフタル酸エステルであり、フタル酸から誘導されることを意味します。 この化合物は、内分泌系を混乱させることで、テストステロン、インスリン様成長因子-3、卵胞刺激ホルモンなどのホルモンのレベルに影響を与えることが知られています .
2. 製法
合成経路と反応条件: モノイソブチル フタル酸は通常、無水フタル酸とイソブタノールをエステル化することによって合成されます。この反応は、硫酸などの酸によって触媒され、還流条件下で行われます。 反応混合物はその後、蒸留または再結晶によって精製され、目的の生成物が得られます .
工業的生産方法: 工業的な環境では、モノイソブチル フタル酸の製造には、大規模なエステル化プロセスが関与します。反応は、反応物の効率的な変換を確実にするために、還流コンデンサーを備えた反応器で行われます。 生成物はその後、蒸留と濾過を含む精製工程にかけられ、必要な純度レベルが達成されます .
3. 化学反応の分析
反応の種類: モノイソブチル フタル酸は、次のようなさまざまな化学反応を起こします。
酸化: フタル酸を生成するために酸化することができます。
還元: 還元反応により、無水フタル酸に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物:
酸化: フタル酸。
還元: 無水フタル酸。
科学的研究の応用
モノイソブチル フタル酸は、科学研究においていくつかの用途があります。
化学: これは、他のフタル酸エステルや関連化合物の合成における中間体として使用されます。
生物学: 研究では、内分泌系への影響と内分泌撹乱物質としての可能性について調査しています。
医学: 特にホルモン調節における役割に関する、ヒトの健康への影響を理解するための研究が進められています。
産業: これは、柔軟なプラスチックの製造における可塑剤として、およびさまざまな工業プロセスにおける溶剤として使用されます
作用機序
モノイソブチル フタル酸は、ホルモン受容体、特にアンドロゲン受容体と相互作用することにより、その効果を発揮します。それはこれらの受容体に結合し、それらの機能を変化させ、遺伝子発現の変化につながります。 この相互作用は、正常なホルモンシグナル伝達経路を混乱させ、テストステロンやインスリン様成長因子-3などのホルモンのレベルの変化につながる可能性があります .
類似の化合物:
モノブチル フタル酸: 構造は類似していますが、イソブチル基の代わりにブチル基があります。
モノエチル フタル酸: イソブチル基の代わりにエチル基を含んでいます。
モノメチル フタル酸: イソブチル基の代わりにメチル基を含んでいます.
独自性: モノイソブチル フタル酸は、特定のイソブチル基のために独特であり、これにより、異なる化学的および物理的特性がもたらされます。 この構造上の違いは、他のフタル酸エステルと比較して、反応性、溶解性、および生物系との相互作用に影響を与える可能性があります .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Monoisobutyl phthalate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to disrupt the endocrine system by altering hormone levels. Monoisobutyl phthalate interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . Additionally, it affects proteins involved in hormone regulation, such as insulin-like growth factor-3 and follicle-stimulating hormone . These interactions lead to changes in hormone levels and can disrupt normal physiological processes.
Cellular Effects
Monoisobutyl phthalate has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, monoisobutyl phthalate has been associated with changes in the levels of testosterone, insulin-like growth factor-3, and follicle-stimulating hormone, which can impact cell signaling pathways involved in hormone regulation . Additionally, it can affect gene expression by altering the transcription of genes involved in hormone synthesis and regulation . These changes can lead to disruptions in cellular metabolism and normal cell function.
Molecular Mechanism
The molecular mechanism of monoisobutyl phthalate involves its interaction with various biomolecules, leading to changes in enzyme activity, gene expression, and hormone levels. Monoisobutyl phthalate binds to enzymes such as cytochrome P450, inhibiting or activating their activity . This interaction can lead to changes in the metabolism of other substances in the body. Additionally, monoisobutyl phthalate can alter gene expression by binding to transcription factors and influencing their activity . These changes in gene expression can result in altered hormone levels and disruptions in normal physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of monoisobutyl phthalate can change over time due to its stability, degradation, and long-term effects on cellular function. Monoisobutyl phthalate is known to be relatively stable, but it can degrade over time, leading to changes in its effects on cells . Long-term exposure to monoisobutyl phthalate has been associated with changes in hormone levels and disruptions in cellular function . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of monoisobutyl phthalate exposure.
Dosage Effects in Animal Models
The effects of monoisobutyl phthalate vary with different dosages in animal models. At low doses, monoisobutyl phthalate can cause subtle changes in hormone levels and cellular function . At higher doses, it can lead to more significant disruptions, including toxic or adverse effects . For instance, high doses of monoisobutyl phthalate have been associated with reproductive toxicity and endocrine disruption in animal models . These findings highlight the importance of understanding the dosage-dependent effects of monoisobutyl phthalate in animal studies.
Metabolic Pathways
Monoisobutyl phthalate is involved in various metabolic pathways, including its degradation and utilization in the body. It is metabolized by enzymes such as cytochrome P450, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The metabolic pathways of monoisobutyl phthalate involve both aerobic and anaerobic processes, with different intermediates being produced during its degradation . Understanding these pathways is crucial for assessing the potential health risks associated with monoisobutyl phthalate exposure.
Transport and Distribution
Monoisobutyl phthalate is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, monoisobutyl phthalate can accumulate in specific tissues, such as the liver and kidneys . The distribution of monoisobutyl phthalate within the body can influence its effects on different organs and tissues, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of monoisobutyl phthalate can affect its activity and function within cells. Monoisobutyl phthalate can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the endoplasmic reticulum, where it can interact with enzymes involved in hormone synthesis and metabolism . Understanding the subcellular localization of monoisobutyl phthalate is crucial for elucidating its molecular mechanisms and potential health effects.
準備方法
Synthetic Routes and Reaction Conditions: Monoisobutyl phthalic acid is typically synthesized through the esterification of phthalic anhydride with isobutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of monoisobutyl phthalic acid involves large-scale esterification processes. The reaction is conducted in reactors equipped with reflux condensers to ensure the efficient conversion of reactants. The product is then subjected to purification steps, including distillation and filtration, to achieve the required purity levels .
化学反応の分析
Types of Reactions: Monoisobutyl phthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid.
Reduction: Reduction reactions can convert it to phthalic anhydride.
Substitution: It can undergo nucleophilic substitution reactions, where the isobutyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Phthalic acid.
Reduction: Phthalic anhydride.
Substitution: Various substituted phthalates depending on the nucleophile used.
類似化合物との比較
Monobutyl phthalate: Similar in structure but with a butyl group instead of an isobutyl group.
Monoethyl phthalate: Contains an ethyl group instead of an isobutyl group.
Monomethyl phthalate: Contains a methyl group instead of an isobutyl group.
Uniqueness: Monoisobutyl phthalic acid is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with biological systems compared to other phthalate esters .
特性
IUPAC Name |
2-(2-methylpropoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSUWQGFCHNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052701 | |
| Record name | Monoisobutyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Monoisobutyl phthalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30833-53-5 | |
| Record name | Monoisobutyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30833-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoisobutyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030833535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoisobutyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOISOBUTYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66VV25BGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Monoisobutyl phthalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

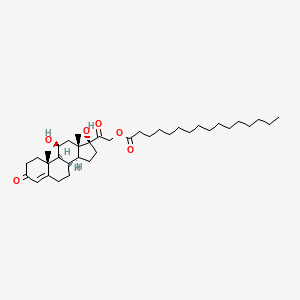
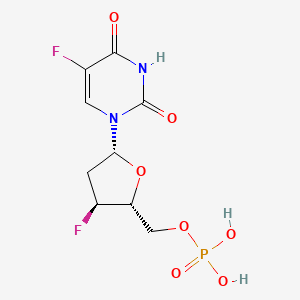
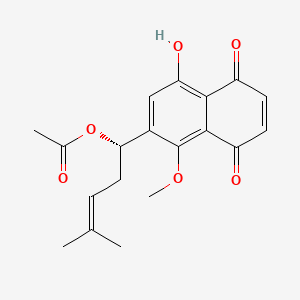
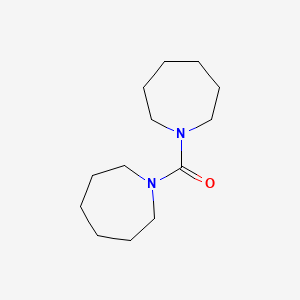
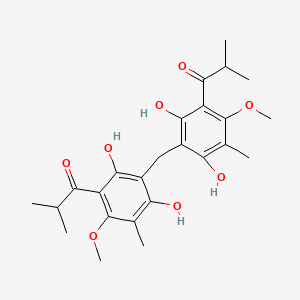
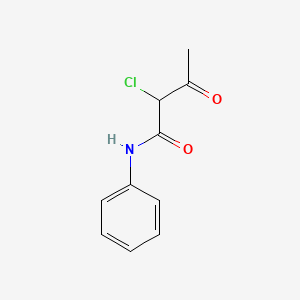

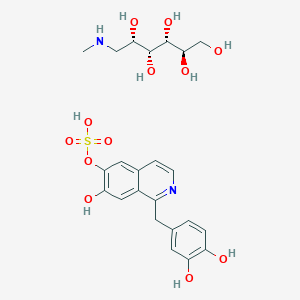
![22,28-Diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B1199268.png)


